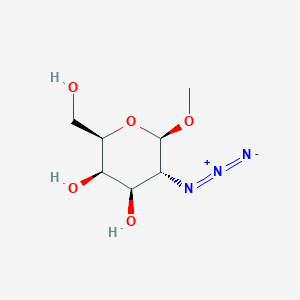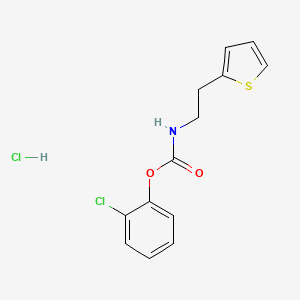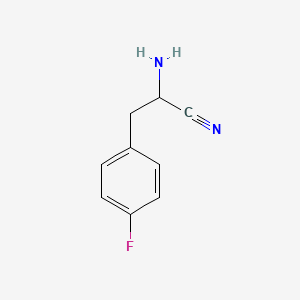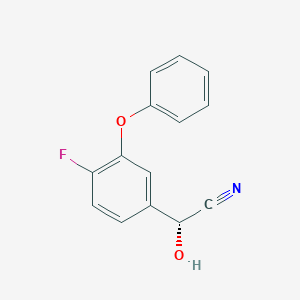
(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a chiral cyanohydrin compound, characterized by the presence of both a cyano group (-CN) and a hydroxy group (-OH) attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine typically involves the nucleophilic addition of hydrogen cyanide (HCN) to the corresponding aldehyde, 4-Fluoro-3-phenoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the cyanohydrin product .
Reaction Conditions:
Reagents: 4-Fluoro-3-phenoxybenzaldehyde, HCN, NaCN or KCN
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to 0°C
Catalyst: Base (NaCN or KCN)
Industrial Production Methods
On an industrial scale, the synthesis of cyanohydrins often employs safer alternatives to HCN due to its high toxicity. One such method involves the use of acetone cyanohydrin as a cyanide source, which can be generated in situ . This approach minimizes the handling of free HCN and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-Fluoro-3-phenoxybenzaldehyde.
Reduction: The cyano group can be reduced to an amine group, yielding 4-Fluoro-3-phenoxybenzylamine.
Substitution: The cyano group can be substituted with other nucleophiles, such as hydroxide ions, to form carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or alcohols in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-3-phenoxybenzaldehyde
Reduction: 4-Fluoro-3-phenoxybenzylamine
Substitution: 4-Fluoro-3-phenoxybenzoic acid or its esters
Applications De Recherche Scientifique
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of the aldehyde group. This forms a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin product .
Molecular Targets and Pathways:
Nucleophilic Addition: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.
Protonation: The alkoxide intermediate is protonated to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mandelonitrile: A naturally occurring cyanohydrin found in the pits of some fruits.
Glycolonitrile: The simplest cyanohydrin, derived from formaldehyde.
Acetone Cyanohydrin: Used industrially as a source of HCN.
Uniqueness
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is unique due to its chiral nature and the presence of both a fluoro and phenoxy group. These functional groups can impart specific chemical properties and reactivity, making it valuable for enantioselective synthesis and applications in various fields.
Propriétés
Formule moléculaire |
C14H10FNO2 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
(2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1 |
Clé InChI |
FYIOXXUKFQPTJS-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


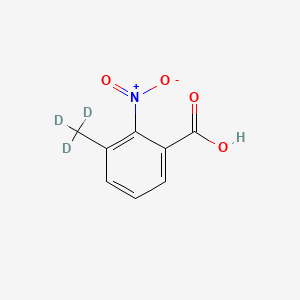
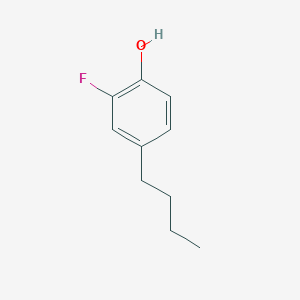
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
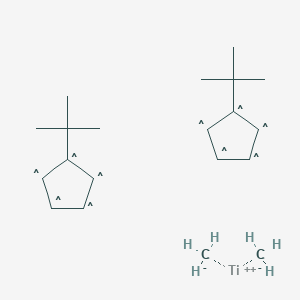

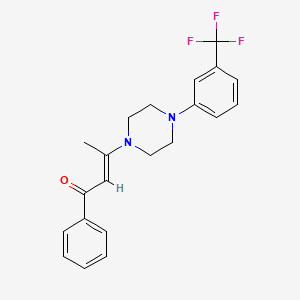
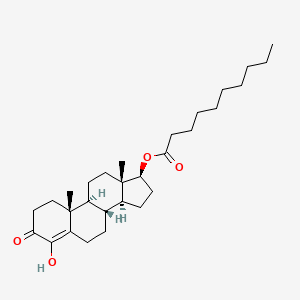
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)

